6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline

Description

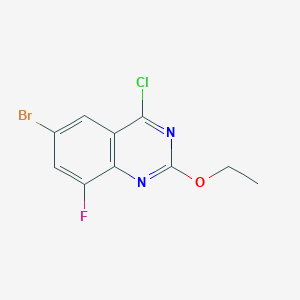

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a halogenated quinazoline derivative characterized by substitutions at positions 2 (ethoxy), 4 (chloro), 6 (bromo), and 8 (fluoro). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H7BrClFN2O |

|---|---|

Molecular Weight |

305.53 g/mol |

IUPAC Name |

6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline |

InChI |

InChI=1S/C10H7BrClFN2O/c1-2-16-10-14-8-6(9(12)15-10)3-5(11)4-7(8)13/h3-4H,2H2,1H3 |

InChI Key |

LTYXCCDEYUZQGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Scientific Research Applications

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is primarily investigated for its potential in medicinal chemistry and anticancer research.

Anticancer Research: Quinazoline derivatives, including this compound, have demonstrated potential as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. Related compounds have shown efficacy against cancer cell lines like MCF7 (breast cancer) and A549 (lung cancer), with some derivatives showing IC50 values in the low micromolar range. These compounds are also being explored for targeting receptors like the epidermal growth factor receptor (EGFR), highlighting their therapeutic potential in oncology.

Molecular Interaction Studies: Interaction studies often involve assessing the binding affinity of this compound to biological targets, such as enzymes and receptors associated with cancer progression. Molecular docking studies predict the compound's interactions with targets like EGFR at a molecular level, providing insights into its mechanism of action and potential effectiveness as an inhibitor.

Related Compounds and Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 6-Bromoquinazoline | Lacks chloro and ethoxy groups; simpler structure |

| 4-Chloroquinazoline | Lacks bromine and ethoxy groups; simpler structure |

| 2-Ethoxyquinazoline | Lacks halogens; focuses on ethoxy substitution |

| 8-Fluoroquinazoline | Lacks other substituents; retains fluorine |

The uniqueness of this compound lies in its combination of multiple halogen substituents along with an ethoxy group, which enhances its lipophilicity and potential biological interactions compared to simpler analogs. This combination may lead to improved binding characteristics to target proteins involved in cancer pathways.

Quinazoline Derivatives in General

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline with structurally related quinazoline derivatives, focusing on substituent positions and functional group effects:

*Similarity scores derived from structural alignment tools (e.g., Tanimoto index).

†Calculated based on molecular formula (C₁₁H₈BrClFN₂O).

‡CAS number corresponds to a fluoroquinazoline variant .

Key Observations:

Substituent Position Sensitivity :

- The position of halogens (Br, Cl, F) significantly impacts reactivity. For example, 6-bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5) shares a bromo-chloro motif but lacks the ethoxy and fluoro groups, reducing its polarity compared to the target compound .

- 6-Bromo-2,4-dichloroquinazoline (CAS 102393-82-8) shows higher electrophilicity due to dual chlorine atoms at positions 2 and 4, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .

Functional Group Influence: The ethoxy group (OEt) at position 2 in the target compound likely improves solubility in organic solvents compared to methyl or cyano substituents in analogs . Fluoro substitution at position 8 may enhance metabolic stability, as seen in fluorinated pharmaceuticals .

Biological Activity

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. Quinazolines are known for their diverse pharmacological properties, including inhibition of receptor tyrosine kinases (RTKs), which are crucial in various signaling pathways associated with cell proliferation and survival.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8BrClF N2O

- SMILES Notation : CCOC1=C(C(=C(N=C1Cl)C(=C2C(=C(C=C2F)Br)N=N)N)N)N)

This compound features several halogen substituents, which are known to enhance biological activity through increased binding affinity to target proteins.

Research indicates that quinazoline derivatives, including this compound, exhibit significant inhibitory effects on receptor tyrosine kinases (RTKs). These kinases are frequently overexpressed in various cancers, such as breast, lung, and colorectal cancers. The mechanism primarily involves the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is critical for tumor growth and metastasis.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives:

- In Vitro Studies :

- A study demonstrated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines by targeting RTKs. The compound showed IC50 values in the micromolar range against human epidermoid carcinoma A431 cells.

- In Vivo Studies :

- In animal models, administration of quinazoline derivatives led to a significant reduction in tumor size and improved survival rates. For instance, compounds with similar structural features have been shown to inhibit tumor growth in xenograft models of breast cancer.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on EGFR Inhibition :

- A study published in Cancer Research indicated that a related quinazoline derivative significantly inhibited EGFR phosphorylation, leading to decreased cell migration and invasion in vitro. This suggests that this compound may have similar effects.

-

Clinical Relevance :

- Clinical trials involving quinazoline derivatives have shown promising results in patients with advanced solid tumors. The compounds were well-tolerated and demonstrated preliminary efficacy, prompting further investigation into their mechanisms and potential combination therapies.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate solubility and favorable absorption characteristics:

| Parameter | Value |

|---|---|

| Solubility | Moderate (0.00562 mg/ml) |

| Bioavailability | Estimated at ~55% |

| Metabolism | Primarily hepatic |

Q & A

Q. What are the established synthetic routes for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline, and what intermediates are critical?

- Methodological Answer : The synthesis involves sequential functionalization of the quinazoline core. Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, followed by chlorination at position 4 via electrophilic substitution with POCl₃. The ethoxy group at position 2 is introduced via nucleophilic substitution using sodium ethoxide. Fluorination at position 8 typically employs KF in the presence of a crown ether to enhance reactivity. Critical intermediates include 4-chloro-2-ethoxyquinazoline and 6-bromo-8-fluoroquinazoline derivatives, as demonstrated in analogous halogenated heterocycles .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Identifies fluorine incorporation (δ range: -110 to -120 ppm, referenced to CF₃CO₂H) .

- 1H/13C NMR : Confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.5 ppm for OCH₂) .

- HRMS : Validates molecular weight (e.g., m/z 331.95 for C₁₂H₈BrClFNO) with <3 ppm accuracy .

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient ensures >95% purity .

Advanced Research Questions

Q. How can regioselectivity challenges during multi-halogenation be addressed?

- Methodological Answer : Regioselectivity is controlled by:

- Electronic directing groups : Ethoxy at position 2 directs electrophilic substitution to positions 4 and 6 via resonance effects.

- Steric hindrance : Bulky substituents at position 8 favor fluorination at less hindered sites.

- Sequential synthesis : Introduce halogens in the order Br → Cl → F to avoid interference. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution, as seen in fluorinated aromatics .

Q. What strategies mitigate halogen exchange (e.g., Br/F scrambling) during synthesis?

- Methodological Answer :

- Temperature control : Conduct fluorination below 80°C to prevent Br-F exchange .

- Catalyst selection : Use Cu(I) catalysts for Ullmann-type couplings to minimize side reactions .

- Protecting groups : Temporarily protect fluorine with trimethylsilyl groups during high-temperature steps .

Q. How should researchers analyze contradictory catalytic data (e.g., Pd vs. Cu efficiency)?

- Methodological Answer :

- Parameter screening : Compare turnover numbers (TON) under varying conditions (solvent, ligand, temperature).

- Byproduct profiling : Use GC-MS to identify halogen-leaching byproducts in Pd-catalyzed reactions.

- Mechanistic studies : Reference kinetic data from analogous quinazolines to explain discrepancies .

Q. What computational methods predict reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT calculations : B3LYP/6-311+G** basis set models Fukui indices to identify electrophilic centers.

- Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energy.

- Hammett plots : Correlate substituent electronic effects with reaction rates, validated in fluoroquinazolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.